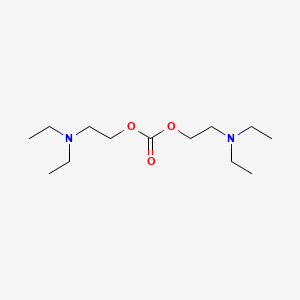
Bis(2-diethylaminoethyl) carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-diethylaminoethyl) carbonate is an organic compound with the molecular formula C13H28N2O3 It is a carbonate ester that features two diethylaminoethyl groups attached to a central carbonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-diethylaminoethyl) carbonate typically involves the reaction of diethylaminoethanol with phosgene or its derivatives. The reaction proceeds under controlled conditions to ensure the formation of the desired carbonate ester. The general reaction can be represented as follows:
2(Diethylaminoethanol)+Phosgene→Bis(2-diethylaminoethyl) carbonate+2HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of safer phosgene substitutes, such as triphosgene or diphosgene, to minimize the hazards associated with phosgene gas. The reaction is typically carried out in a solvent such as dichloromethane, under an inert atmosphere, and at low temperatures to control the exothermic nature of the reaction.
Chemical Reactions Analysis
Types of Reactions
Bis(2-diethylaminoethyl) carbonate can undergo various chemical reactions, including:
Nucleophilic substitution: The carbonate ester can be attacked by nucleophiles, leading to the formation of different products.
Hydrolysis: In the presence of water, this compound can hydrolyze to form diethylaminoethanol and carbon dioxide.
Transesterification: The compound can participate in transesterification reactions with other alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Hydrolysis: This reaction can occur under acidic or basic conditions, with water acting as the nucleophile.
Transesterification: Catalysts such as titanium alkoxides or strong acids are often used to facilitate the reaction.
Major Products Formed
Nucleophilic substitution: Depending on the nucleophile, products can include substituted carbonates, carbamates, or thiocarbonates.
Hydrolysis: The primary products are diethylaminoethanol and carbon dioxide.
Transesterification: The products are new carbonate esters and the corresponding alcohols.
Scientific Research Applications
Bis(2-diethylaminoethyl) carbonate has several applications in scientific research:
Organic Synthesis:
Materials Science: The compound is utilized in the synthesis of polycarbonates and other polymeric materials.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Mechanism of Action
The mechanism of action of bis(2-diethylaminoethyl) carbonate involves its reactivity as a carbonate ester. The compound can act as an electrophile, with the carbonate group being susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound facilitates the formation of new carbon-oxygen bonds.
Comparison with Similar Compounds
Similar Compounds
Bis(methyl salicyl) carbonate: Another activated carbonate used in polymer synthesis.
Diphenyl carbonate: Commonly used in the production of polycarbonates.
Ethylene carbonate: Used as a solvent and in the synthesis of polyurethanes.
Uniqueness
Bis(2-diethylaminoethyl) carbonate is unique due to its specific structure, which imparts distinct reactivity and properties. Its diethylaminoethyl groups provide steric hindrance and electronic effects that influence its behavior in chemical reactions, making it suitable for specialized applications in organic synthesis and materials science .
Properties
CAS No. |
93534-48-6 |
|---|---|
Molecular Formula |
C13H28N2O3 |
Molecular Weight |
260.37 g/mol |
IUPAC Name |
bis[2-(diethylamino)ethyl] carbonate |
InChI |
InChI=1S/C13H28N2O3/c1-5-14(6-2)9-11-17-13(16)18-12-10-15(7-3)8-4/h5-12H2,1-4H3 |
InChI Key |
XFZGERCUSZURML-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)OCCN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















